1-Tosyl-2,3-dihydro-1H-pyrrole
Overview
Description
1-Tosyl-2,3-dihydro-1H-pyrrole: is a heterocyclic organic compound that features a pyrrole ring with a tosyl group attached to the nitrogen atom The tosyl group, derived from toluenesulfonyl chloride, is a common protecting group in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions:
1-Tosyl-2,3-dihydro-1H-pyrrole can be synthesized through several methods. One common approach involves the reaction of 2,3-dihydro-1H-pyrrole with toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product with good efficiency.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
1-Tosyl-2,3-dihydro-1H-pyrrole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The tosyl group activates the pyrrole ring towards electrophilic substitution reactions.
Cycloaddition Reactions: It can participate in cycloaddition reactions, such as the formal hetero-[5+2] cycloaddition with terminal alkynes, leading to the formation of 1-tosyl-2,3-dihydro-1H-azepines.
Nucleophilic Substitution:
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as tosyl chloride and bases like triethylamine.
Cycloaddition Reactions: Lewis acids like iron(III) chloride and boron trifluoride diethyl etherate as co-catalysts.
Nucleophilic Substitution: Nucleophiles such as amines or thiols.
Major Products:
1-Tosyl-2,3-dihydro-1H-azepines: Formed through cycloaddition reactions.
Substituted Pyrroles: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
1-Tosyl-2,3-dihydro-1H-pyrrole has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-tosyl-2,3-dihydro-1H-pyrrole in chemical reactions involves the activation of the pyrrole ring by the tosyl group. This activation facilitates various reactions, such as electrophilic aromatic substitution and cycloaddition. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used.
Comparison with Similar Compounds
1-Tosyl-2,5-dihydro-1H-pyrrole: Another tosyl-protected pyrrole derivative with similar reactivity.
1-Phenyl-3-tosyl-1H-pyrrole: A derivative with a phenyl group, demonstrating the versatility of tosyl-protected pyrroles in organic synthesis.
Uniqueness:
1-Tosyl-2,3-dihydro-1H-pyrrole is unique due to its specific reactivity patterns and the ability to participate in a wide range of chemical reactions
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2,3-dihydropyrrole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-10-4-6-11(7-5-10)15(13,14)12-8-2-3-9-12/h2,4-8H,3,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMRZTIWXWDRCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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